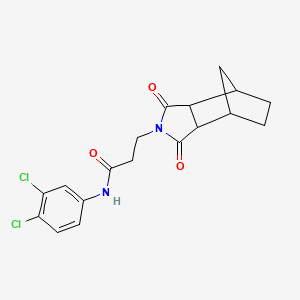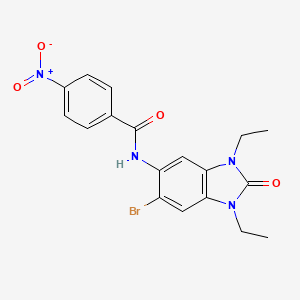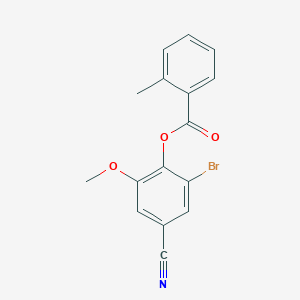![molecular formula C15H21ClN4O2 B4199377 2-[5-Methyl-2-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]phenol;hydrochloride](/img/structure/B4199377.png)
2-[5-Methyl-2-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]phenol;hydrochloride
Overview
Description
2-[5-Methyl-2-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]phenol;hydrochloride is a complex organic compound that features a triazole ring, a phenol group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Methyl-2-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]phenol;hydrochloride typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Attachment of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the morpholine moiety.
Phenol Group Introduction: The phenol group is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a phenol derivative and a halogenated triazole intermediate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-Methyl-2-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone under oxidative conditions.
Reduction: The triazole ring can be reduced to a dihydrotriazole under reducing conditions.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
2-[5-Methyl-2-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]phenol;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the formulation of therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[5-Methyl-2-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amide or ester groups, allowing it to mimic the natural substrates of enzymes. The phenol group can participate in hydrogen bonding and π-π interactions, enhancing binding affinity. The morpholine moiety can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-(4-morpholinyl)ethyl diphenylacetate hydrochloride
- 2-Methyl-4′-(methylthio)-2-morpholinopropiophenone
- 4-(2-Aminoethyl)morpholine
Uniqueness
2-[5-Methyl-2-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]phenol;hydrochloride is unique due to its combination of a triazole ring, phenol group, and morpholine moiety. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-[5-methyl-2-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2.ClH/c1-12-16-15(13-4-2-3-5-14(13)20)19(17-12)7-6-18-8-10-21-11-9-18;/h2-5,20H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIVZHOQNZCBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=CC=C2O)CCN3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methylbenzamide](/img/structure/B4199298.png)
![N-cyclohexyl-2-[(2-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4199309.png)


![5-[3-[(4-Methoxyphenyl)carbamoyl]-4-morpholin-4-ylanilino]-5-oxopentanoic acid](/img/structure/B4199331.png)
![N-(2-methoxy-1-methylethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4199334.png)
![2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4199340.png)
![2-[3-Chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-1,3-benzothiazole](/img/structure/B4199342.png)
![5-phenyl-N-(1-propyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4199350.png)

![N-cyclopentyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4199376.png)
![6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4199381.png)
![2-(4-benzylpiperidin-1-yl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B4199391.png)
![1-[4-(BUTAN-2-YL)PHENYL]-3,3-DIMETHYLUREA](/img/structure/B4199397.png)
